molecular formula C7H4BrFO2 B581386 5-Bromo-4-fluorobenzo[d][1,3]dioxole CAS No. 1226808-75-8

5-Bromo-4-fluorobenzo[d][1,3]dioxole

Cat. No.: B581386
CAS No.: 1226808-75-8
M. Wt: 219.009
InChI Key: FMEWVPPYMHXEGT-UHFFFAOYSA-N
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Description

5-Bromo-4-fluorobenzo[d][1,3]dioxole is a chemical compound with the molecular formula C7H4BrFO2 and a molecular weight of 219.01 g/mol It is a derivative of benzo[d][1,3]dioxole, featuring bromine and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluorobenzo[d][1,3]dioxole typically involves the bromination and fluorination of benzo[d][1,3]dioxole. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluorobenzo[d][1,3]dioxole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

5-Bromo-4-fluorobenzo[d][1,3]dioxole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluorobenzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzo[d][1,3]dioxole: A similar compound lacking the bromine substituent.

    5-Bromo-1,3-benzodioxole: A related compound without the fluorine substituent.

Uniqueness

5-Bromo-4-fluorobenzo[d][1,3]dioxole is unique due to the presence of both bromine and fluorine substituents, which can influence its reactivity and interactions in chemical and biological systems. This dual substitution pattern can enhance its utility in various applications compared to its mono-substituted counterparts .

Properties

IUPAC Name

5-bromo-4-fluoro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEWVPPYMHXEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681489
Record name 5-Bromo-4-fluoro-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226808-75-8
Record name 5-Bromo-4-fluoro-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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